![molecular formula C24H28N4O2S B2932286 2-(4-methoxyphenyl)-N-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894878-97-8](/img/structure/B2932286.png)
2-(4-methoxyphenyl)-N-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often involves multiple steps, each with its own set of reactants and conditions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can provide information about its reactivity and stability .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Anticancer Applications
A study by Aliabadi et al. (2010) synthesized and evaluated a series of 2-phenylthiazole-4-carboxamide derivatives as potential cytotoxic agents against various human cancer cell lines, including breast, colorectal, and colon cancer. They found that substitution at the 4-position by a methoxy group led to improved activity, particularly against colorectal cancer cells (Aliabadi et al., 2010).
Synthetic Methodology Advancements
Yang et al. (2022) developed a metal- and oxidant-free route for affording azaspiro[4.5]deca-6,9-diene-3,8-dione through photomediated iodinated spirocyclization of N-(4-methoxybenzyl) propiolamide. This novel approach successfully constructed C-C and C-I bonds, offering a green and convenient methodology for synthesizing a range of iodinated spirocyclization products (Yang et al., 2022).
Innovative Oxidative Synthesis
A copper-catalyzed oxidative ipso-cyclization of N-(p-methoxyaryl)propiolamides with disulfides for synthesizing 3-(arylthio)-1-azaspiro[4.5]deca-3,6,9-triene-2,8-diones was developed by Qian et al. (2015). This method presented a new oxidative strategy for assembling the target products using an affordable catalytic system (Qian et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-phenyl-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-3-17-31-22-21(18-9-11-20(30-2)12-10-18)26-24(27-22)13-15-28(16-14-24)23(29)25-19-7-5-4-6-8-19/h4-12H,3,13-17H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEVUIRIZRDQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC=C3)N=C1C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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